molecular formula C10H10N4O3 B2520257 [5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid CAS No. 871497-68-6

[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid

Cat. No. B2520257
CAS RN: 871497-68-6
M. Wt: 234.215
InChI Key: ANHVHAOTEWUKQV-UHFFFAOYSA-N
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Description

“[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the molecular formula C10H10N4O3 and a molecular weight of 234.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C(C=C1)OCC2=NN(N=N2)CC(=O)O . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .

Scientific Research Applications

Bone Selective Estrogen Mimetics

[5-(Phenoxymethyl)-2H-tetrazol-2-yl]acetic acid analogues have been explored for their potential as bone selective estrogen mimetics. Analogues of this compound were designed to reduce polarity/ionizability, aiming to replicate or enhance the bone loss suppressive effects seen in selective estrogen receptor modulators (SERMs) like tamoxifen. These compounds exhibited differential effects on bone and uterus, similar to known SERMs, indicating their potential for selective therapeutic applications (Rubin et al., 2001).

Novel Mutual Azo Prodrug for Ulcerative Colitis

A novel mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid was synthesized and evaluated for its effectiveness in treating ulcerative colitis. The study reported that this compound was as effective as 5-aminosalicylic acid in treating the condition, suggesting its potential as a new lead for treatment (Jilani et al., 2013).

Mucomembranous Protector

Novel compounds bearing a this compound structure were synthesized and evaluated for their mucomembranous protective properties. These compounds showed promising anti-ulcer activity, highlighting their potential therapeutic benefits for gastrointestinal health (Mathew et al., 2013).

Aldose Reductase Inhibitor for Diabetic Neuropathy

A potent new aldose reductase inhibitor, (5-(3-thienyltetrazol-1-yl)acetic acid), was administered to rats with streptozotocin-induced diabetes. The study found significant improvements in diabetic neuropathy symptoms, suggesting the compound's potential role in managing complications associated with diabetes (Hotta et al., 1995).

Antiallergic and Cytoprotective Activity

N-Phenylbenzamido acid derivatives, including those related to this compound, were synthesized and evaluated for their antiallergic and cytoprotective activities. Some derivatives showed potent activity, indicating their potential as therapeutic agents for allergic diseases and mucosal protection (Makovec et al., 1992).

Safety and Hazards

The safety information for “[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[5-(phenoxymethyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-10(16)6-14-12-9(11-13-14)7-17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVHAOTEWUKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871497-68-6
Record name 2-[5-(phenoxymethyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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